7-Hydroxy-staurosporine, also known as UCN-01, is a compound derived from the natural product staurosporine, which is produced by the bacterium Streptomyces. This compound belongs to the class of organic compounds known as indolocarbazoles, characterized by a fused indole and carbazole structure. It exhibits significant biological activity, particularly as a protein kinase inhibitor, making it of interest in cancer research and therapeutic applications.
This compound is classified as a small molecule and is recognized for its role as an experimental and investigational drug. It is not yet approved for clinical use in the United States but has undergone various phases of clinical trials, particularly focusing on its efficacy as an anticancer agent .
The synthesis of 7-hydroxy-staurosporine can be achieved through several methods, primarily involving the fermentation of actinomycetes. A typical procedure includes:
The fermentation process typically involves maintaining specific temperature and pH conditions to optimize yield. For instance, Streptomyces sp. can be cultured at 28 °C with shaking at 180 rpm for several days to enhance biomass production before extraction .
The molecular formula for 7-hydroxy-staurosporine is , with a molecular weight of approximately 482.53 g/mol. The compound features multiple stereocenters, contributing to its complex three-dimensional structure.
7-Hydroxy-staurosporine participates in various biochemical reactions primarily through its inhibition of protein kinases. It acts as an ATP-competitive inhibitor for several kinases involved in cell signaling pathways related to cancer progression.
The compound has shown potency against several targets:
The mechanism of action of 7-hydroxy-staurosporine involves competitive inhibition of ATP binding to various serine/threonine kinases. This inhibition disrupts key signaling pathways that regulate cell cycle progression and apoptosis.
Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and sensitizing cells to DNA-damaging agents. It specifically inhibits kinases like Chk1 and Cdc25C-associated protein kinase 1, which are crucial in the DNA damage response pathway .
7-Hydroxy-staurosporine appears as a white to beige solid at room temperature.
Key chemical properties include:
7-Hydroxy-staurosporine has significant potential in cancer therapy due to its ability to inhibit critical kinases involved in tumor growth and survival. Its applications include:
7-Hydroxystaurosporine (UCN-01), also known by its developmental code names KRX-0601 or NSC-638850, is a derivative of the natural alkaloid staurosporine. Its structural modification at the C7 position (hydroxylation) confers distinct target selectivity profiles and biological activities compared to its parent compound. UCN-01 exerts potent antitumor effects primarily through multi-kinase inhibition, disrupting critical signaling nodes involved in cell survival, proliferation, and DNA damage response.
UCN-01 is a potent and direct inhibitor of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1), a master regulator of the AGC kinase family central to insulin, growth factor, and survival signaling. Structural elucidation via X-ray crystallography reveals the molecular basis for UCN-01's interaction with the PDK1 kinase domain [2]. While UCN-01 and staurosporine share a similar overall binding mode within the PDK1 ATP-binding pocket, the critical 7-hydroxy group of UCN-01 forms unique hydrogen-bonding interactions. This group engages in direct hydrogen bonds with active-site residues and generates additional water-mediated hydrogen bonds within the PDK1 active site, contributing to its distinct inhibitory profile compared to staurosporine [2].
The biochemical consequence of PDK1 inhibition by UCN-01 (reported IC₅₀ ~33 nM in cellular contexts) is the suppression of its ability to phosphorylate and activate downstream AGC kinases, most notably Protein Kinase B (Akt) at the Thr³⁰⁸ residue [4]. This inhibition disrupts the Phosphatidylinositol 3-Kinase (PI3K)/PDK1/Akt survival signaling axis. UCN-01 treatment induces the dephosphorylation and consequent inactivation of Akt, leading to the suppression of pro-survival signals and the promotion of apoptosis in cancer cells [4]. Importantly, UCN-01-mediated Akt inactivation stems specifically from inhibiting its upstream activator PDK1, rather than through direct Akt inhibition or suppression of PI3K activity. This effect has been confirmed not only in vitro but also in tumor cells and in vivo murine and human tumor xenograft models [4]. Overexpression of constitutively active Akt significantly diminishes the cytotoxic effects of UCN-01, providing functional evidence that inhibition of the PDK1-Akt pathway contributes substantially to its antitumor mechanism [4].
Table 1: Key Interactions and Consequences of UCN-01 Binding to PDK1
| Structural Feature of UCN-01 | Interaction with PDK1 | Functional Consequence |
|---|---|---|
| Core Indolocarbazole Structure | Binds ATP-binding pocket | Competitive ATP inhibition |
| 7-Hydroxy Group | Forms direct and water-mediated H-bonds with active site residues | Enhanced specificity profile compared to staurosporine; contributes to tighter binding |
| Glycosidic moiety | Interacts with hydrophobic regions | Anchors the molecule within the binding site |
| Overall Effect | Inhibition of PDK1 Kinase Activity (IC₅₀ ~33 nM) | Suppression of Akt Thr³⁰⁸ phosphorylation, abrogation of survival signals, promotion of apoptosis |
UCN-01 demonstrates significant inhibitory activity against multiple Cyclin-Dependent Kinases (CDKs), key regulators of cell cycle progression. In vitro kinase assays using the A549 human lung adenocarcinoma cell line revealed potent inhibition of CDK2, CDK4, and CDK6 by UCN-01, with reported IC₅₀ values of 42 nM, 32 nM, and 58 nM, respectively [5]. This direct inhibition of CDK enzymatic activity translates into profound effects on cell cycle regulation within intact cells.
A primary downstream consequence of CDK inhibition by UCN-01 is the reduction in phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein. Hypophosphorylated Rb acts as a potent inhibitor of the G1 to S phase transition by sequestering E2F transcription factors. Treatment of A549 cells with UCN-01 (100 nM) leads to a significant decrease in the levels of hyperphosphorylated Rb, correlating with a blockade in cell cycle progression at the G1 to S transition, as confirmed by flow cytometric analysis [5]. This G1 arrest prevents cells from entering S-phase, a point of vulnerability for DNA replication and damage.
Beyond its direct effects on cell cycle engine CDKs, UCN-01 plays a critical role in abrogating cell cycle checkpoints, particularly those activated in response to DNA damage. This activity is primarily mediated through its potent inhibition (IC₅₀ in the low nanomolar range) of the Serine/threonine-protein kinase Chk1 (Checkpoint kinase 1) [1] [8]. Chk1 is a crucial effector kinase in the DNA damage response pathway, activated primarily in response to replication stress or DNA damage signals transduced by Ataxia Telangiectasia Mutated and Rad3-related kinase (ATR). Activated Chk1 enforces cell cycle arrest (primarily S and G2/M phases) by phosphorylating and inactivating Cdc25 phosphatases, thereby preventing the activation of CDK1 and CDK2, allowing time for DNA repair before cell cycle progression resumes [8].
By inhibiting Chk1 kinase activity, UCN-01 prevents this damage-induced checkpoint arrest. Cells treated with UCN-01, particularly when combined with DNA-damaging agents, fail to arrest properly in S or G2/M phases and proceed into mitosis despite the presence of unrepaired DNA. This forced progression often leads to catastrophic mitotic events and potentiates cell death, forming the basis for its chemosensitizing effects observed in preclinical models [8].
Table 2: Effects of UCN-01 on CDKs and Cell Cycle Regulation
| Target | In Vitro IC₅₀ (nM) | Cellular Effect (A549 Cells @ 100 nM) | Functional Consequence |
|---|---|---|---|
| CDK2 | 42 | Reduction of pRb phosphorylation | G1/S arrest, Inhibition of E2F release |
| CDK4 | 32 | Reduction of pRb phosphorylation | G1/S arrest |
| CDK6 | 58 | Reduction of pRb phosphorylation | G1/S arrest |
| Chk1 | <10 (estimated) | Abrogation of DNA damage-induced S/G2 arrest | "Checkpoint override", Potentiation of DNA damage-induced cell death |
While UCN-01 directly inhibits key kinases like Chk1, its effects intersect with pathways governed by the Ataxia Telangiectasia Mutated kinase, a central coordinator of the DNA damage response, particularly to DNA double-strand breaks. Although UCN-01 is not a direct inhibitor of Ataxia Telangiectasia Mutated, its potent suppression of Chk1 profoundly impacts the Ataxia Telangiectasia Mutated/Ataxia Telangiectasia Mutated and Rad3-related kinase-Chk1/Chk2 signaling axis. Inhibition of Chk1 by UCN-01 disrupts the downstream signaling cascade normally activated by Ataxia Telangiectasia Mutated/Ataxia Telangiectasia Mutated and Rad3-related kinase in response to genotoxic stress. This abrogation of the checkpoint compromises the cell's ability to halt the cell cycle for DNA repair, effectively forcing cells with damaged DNA into mitosis, a process that frequently results in mitotic catastrophe and apoptosis. This mechanism is particularly relevant for the synergistic cytotoxicity observed when UCN-01 is combined with DNA-damaging chemotherapeutic agents or radiation that rely on functional Ataxia Telangiectasia Mutated/Ataxia Telangiectasia Mutated and Rad3-related kinase signaling for checkpoint activation.
Paradoxically, UCN-01 treatment can also lead to the activation of certain signaling pathways, notably the Extracellular Signal-Regulated Kinase (ERK) pathway, which is often associated with survival and proliferation signals [4]. Studies indicate that UCN-01 induces phosphorylation and activation of Extracellular Signal-Regulated Kinase in various cell types. This activation appears to represent a compensatory cellular survival response, potentially mitigating the pro-apoptotic effects of UCN-01 mediated through PDK1/Akt inhibition and Chk1-dependent checkpoint abrogation. The mechanism underlying Extracellular Signal-Regulated Kinase activation by UCN-01 is not fully elucidated but may involve indirect effects such as release from negative feedback loops or stress responses triggered by checkpoint override. The co-occurrence of Extracellular Signal-Regulated Kinase activation alongside the inhibition of PDK1/Akt and Chk1 creates a complex signaling landscape that influences the overall cellular response to UCN-01. Strategies combining UCN-01 with inhibitors of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase (MEK)-Extracellular Signal-Regulated Kinase pathway have been explored preclinically to counteract this potential pro-survival signal and enhance antitumor efficacy.
UCN-01 was initially identified and developed as a selective inhibitor of Protein Kinase C isoforms, representing a hydroxylated derivative of the broad-spectrum kinase inhibitor staurosporine [6] [10]. While its spectrum of activity is broader than initially recognized, UCN-01 retains potent inhibitory activity against multiple Protein Kinase C isoforms, particularly members of the conventional Protein Kinase C subfamily (cProtein Kinase Cs: Protein Kinase Cα, Protein Kinase CβI, Protein Kinase CβII, Protein Kinase Cγ). UCN-01 exhibits a distinct selectivity profile compared to staurosporine. It effectively inhibits Protein Kinase C isoforms at nanomolar concentrations (e.g., IC₅₀ ~4.1 nM for purified Protein Kinase C), showing greater selectivity for Protein Kinase C over Protein Kinase A (IC₅₀ ~42 nM) and certain tyrosine kinases like p60src (IC₅₀ ~45 nM) [10]. Within the Protein Kinase C family, it generally displays higher potency against conventional isoforms compared to novel or atypical isoforms, although significant inhibition of novel isoforms like Protein Kinase Cδ and Protein Kinase Cε also occurs [6].
The interaction of UCN-01 with Protein Kinase C isoforms involves competitive binding at the ATP-binding site within the catalytic domain. The 7-hydroxy group contributes to its binding affinity and selectivity profile relative to staurosporine. Inhibition of Protein Kinase C signaling disrupts numerous downstream effector pathways involved in cell proliferation, differentiation, migration, and survival. These include the suppression of transcription factors like Activator Protein 1, inhibition of signaling through the Nuclear Factor kappa-light-chain-enhancer of activated B cells pathway, and modulation of cytoskeletal dynamics and membrane receptor signaling [6]. While the relative contribution of Protein Kinase C inhibition to the overall antitumor activity of UCN-01 is complex due to its multi-targeted nature, it is considered a significant component, particularly in certain cellular contexts. Protein Kinase C isoforms play diverse and often opposing roles in cancer (e.g., Protein Kinase Cα and Protein Kinase Cδ frequently associated with proliferation/survival vs. growth suppression/apoptosis, respectively). Therefore, the net effect of UCN-01 on a specific tumor cell depends on the expression profile and functional roles of individual Protein Kinase C isoforms within that cell.
Table 3: UCN-01 Inhibition Profile Against Key Kinase Targets
| Kinase Target | Kinase Family/Subfamily | Reported Potency (IC₅₀ or Kᵢ range) | Primary Functional Consequence of Inhibition |
|---|---|---|---|
| PDK1 | AGC (AGC kinase activator) | ~33 nM (cellular) | Suppression of Akt activation, Inhibition of survival signaling |
| Chk1 | Checkpoint kinase | Low nanomolar | Abrogation of DNA damage checkpoints (S/G2 arrest) |
| CDK2 | Cyclin-dependent kinase | 42 nM | G1/S arrest, Reduced pRb phosphorylation |
| CDK4 | Cyclin-dependent kinase | 32 nM | G1/S arrest, Reduced pRb phosphorylation |
| CDK6 | Cyclin-dependent kinase | 58 nM | G1/S arrest, Reduced pRb phosphorylation |
| Protein Kinase Cα/β/γ | Conventional Protein Kinase C | ~4-15 nM | Disruption of proliferation, differentiation, survival signals |
| Protein Kinase Cδ/ε | Novel Protein Kinase C | Variable, often <100 nM | Context-dependent effects on survival/apoptosis |
| Akt | AGC | Weak or indirect (via PDK1) | Contributes to survival signal inhibition |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8